molecular formula C6H14ClN B2970233 (2S)-1-Cyclopropylpropan-2-amine;hydrochloride CAS No. 2171163-74-7

(2S)-1-Cyclopropylpropan-2-amine;hydrochloride

Cat. No.: B2970233
CAS No.: 2171163-74-7
M. Wt: 135.64
InChI Key: VNYSQDOEZLQMFC-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-Cyclopropylpropan-2-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a cyclopropyl group attached to the amine nitrogen, making it a unique structure. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Cyclopropylpropan-2-amine;hydrochloride typically involves the following steps:

    Cyclopropylation: The introduction of the cyclopropyl group is achieved through a cyclopropanation reaction. This can be done using reagents such as diazomethane or cyclopropylcarbinol in the presence of a catalyst like rhodium or copper.

    Amine Formation: The amine group is introduced through a reductive amination process. This involves the reaction of a suitable aldehyde or ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: These are used for the cyclopropylation and amine formation steps, with careful control of temperature, pressure, and reaction time.

    Continuous Flow Reactors: These are employed to enhance the efficiency and scalability of the synthesis process. Continuous flow reactors allow for better control of reaction parameters and can lead to higher throughput.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Cyclopropylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyclopropyl group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, sodium hydride, and potassium tert-butoxide.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Alkanes, alcohols.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

(2S)-1-Cyclopropylpropan-2-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-1-Cyclopropylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the compound’s binding affinity and selectivity for these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-Cyclopropylpropan-2-amine: The free base form of the compound.

    (2S)-1-Cyclopropylpropan-2-amine;acetate: An acetate salt form.

    (2S)-1-Cyclopropylpropan-2-amine;phosphate: A phosphate salt form.

Uniqueness

(2S)-1-Cyclopropylpropan-2-amine;hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to the free base or other salt forms. The presence of the cyclopropyl group also imparts distinct chemical properties, such as increased rigidity and steric hindrance, which can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

(2S)-1-cyclopropylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(7)4-6-2-3-6;/h5-6H,2-4,7H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSQDOEZLQMFC-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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